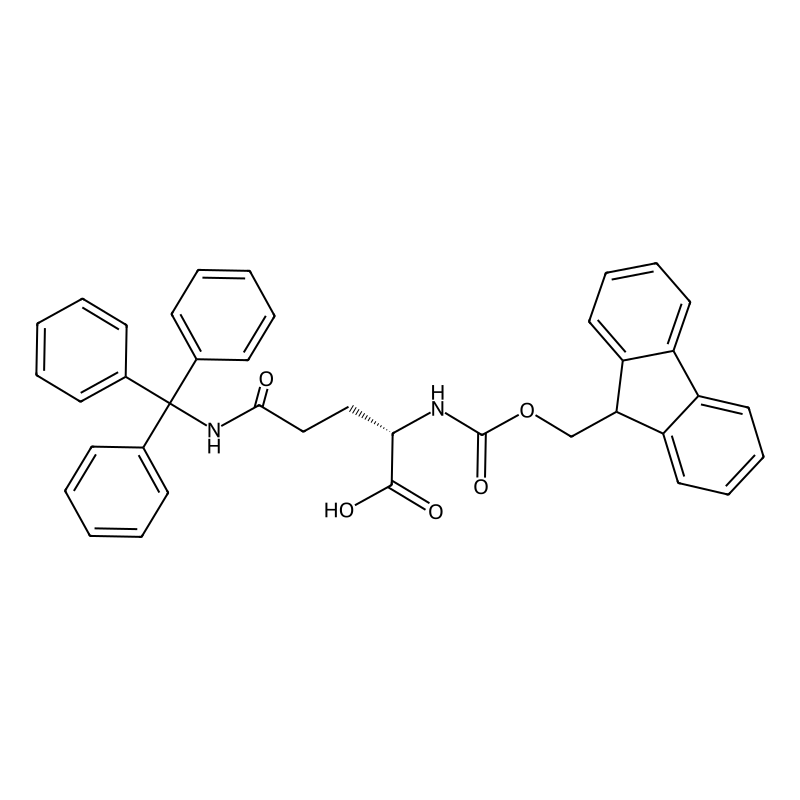

Fmoc-Gln(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Gln(Trt)-OH, also known as Nalpha-Fmoc-Ndelta-trityl-L-glutamine, is a key building block used in solid-phase peptide synthesis (SPPS) []. This technique is crucial for the production of peptides, which are essential components in drugs, hormones, enzymes, and other biological molecules.

Function in Peptide Synthesis

Fmoc-Gln(Trt)-OH serves two purposes in SPPS:

- Amino Acid Incorporation: The Fmoc moiety acts as a temporary protecting group for the glutamine amino acid's alpha-amino group, allowing for the controlled attachment of other amino acids during peptide chain elongation [].

- Trityl Protection: The trityl group safeguards the glutamine's side chain amine (delta-amino group), preventing unwanted reactions and ensuring the correct formation of the peptide sequence [].

Advantages of Fmoc-Gln(Trt)-OH

- High Purity: Fmoc-Gln(Trt)-OH is available in highly purified forms, minimizing side reactions and leading to the production of cleaner peptides [].

- Efficient Coupling: The molecule readily participates in standard coupling reactions used in SPPS, streamlining the peptide synthesis process [].

- Trityl Group Cleavage: The trityl group can be selectively removed using strong acidic conditions (e.g., 95% trifluoroacetic acid) without affecting the tryptophan residue, another commonly used amino acid in peptides []. This chemoselective removal ensures the integrity of the final peptide product.

Applications

Fmoc-Gln(Trt)-OH is widely used in the research and development of various peptides, including:

- Therapeutic Peptides: This includes the synthesis of peptide drugs for treating diseases like cancer, diabetes, and autoimmune disorders [].

- Diagnostic Peptides: Fmoc-Gln(Trt)-OH is employed in the creation of peptide-based probes for disease detection and monitoring [].

- Functional Peptides: Researchers utilize this building block to synthesize peptides with specific biological activities, such as those used in drug delivery or biomaterial development [].

Fmoc-Gln(Trt)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-trityl-L-glutamine, is a synthetic amino acid commonly used in peptide synthesis. It features a trityl protecting group on the side chain of the glutamine residue, which enhances its stability and solubility in various organic solvents. The compound has a molecular formula of C₃₉H₃₄N₂O₅ and a molecular weight of approximately 610.7 g/mol. This compound is particularly noted for its ability to yield purer peptides compared to other derivatives of glutamine due to its favorable solubility properties in standard peptide synthesis reagents like dimethylformamide and dichloromethane .

While specific biological activities of Fmoc-Gln(Trt)-OH have not been extensively documented, compounds in its class are generally recognized for their role in synthesizing bioactive peptides. These peptides can exhibit various biological functions, including enzyme inhibition, receptor binding, and modulation of cellular processes. The stability provided by the trityl group may enhance the biological activity of the resulting peptides by ensuring their structural integrity during interactions with biological targets .

The synthesis of Fmoc-Gln(Trt)-OH typically involves several steps:

- Protection: The glutamine residue is protected with the Fmoc group at the amino terminus and the trityl group at the side chain.

- Coupling: The protected amino acid is coupled with other amino acids using standard peptide coupling methods.

- Deprotection: The Fmoc group is removed under basic conditions, followed by removal of the trityl group using trifluoroacetic acid.

This stepwise approach allows for the selective assembly of complex peptides while minimizing undesired reactions .

Fmoc-Gln(Trt)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, facilitating the production of complex peptides with high purity.

- Research: It is utilized in biochemical research to study protein interactions and functions.

- Pharmaceutical Development: Its derivatives are explored for therapeutic applications due to their potential biological activities .

Several compounds share structural similarities with Fmoc-Gln(Trt)-OH, each offering unique properties for specific applications in peptide synthesis:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fmoc-Gln-OH | Lacks trityl protection | Less soluble than Fmoc-Gln(Trt)-OH |

| Fmoc-Ala-OH | Contains alanine instead of glutamine | Simpler structure; often used as a model amino acid |

| Fmoc-Lys(Trt)-OH | Lysine with trityl protection | Useful for introducing positive charges in peptides |

| Fmoc-Ser-OH | Contains serine instead of glutamine | Often used for phosphorylation studies |

Fmoc-Gln(Trt)-OH stands out due to its enhanced solubility and stability, making it particularly advantageous in conditions where other derivatives may fail or yield lower purity products .

The concept of orthogonal protection emerged in the mid-20th century as chemists sought to synthesize increasingly complex peptides. Early strategies relied on the carbobenzoxy (Cbz) group for Nα-protection, but its removal required harsh hydrogenolysis conditions. The introduction of tert-butyloxycarbonyl (Boc) groups in the 1960s marked a shift toward acid-labile protecting groups, enabling stepwise synthesis under milder conditions. However, Boc chemistry still required strong acids like hydrogen fluoride for final deprotection, which risked damaging acid-sensitive residues.

The true breakthrough came with Louis Carpino's 1970 discovery of the Fmoc group, which introduced base-labile Nα-protection. When paired with acid-labile side-chain protectants like Trt, this created a fully orthogonal system: Fmoc removal via piperidine (base) and Trt cleavage via trifluoroacetic acid (TFA). This duality revolutionized SPPS by enabling sequential deprotection without compromising side-chain integrity, particularly for glutamine-rich sequences.

Evolution of Glutamine Side-Chain Protection Methodologies

Early attempts to incorporate glutamine often omitted side-chain protection, leading to dehydration of the amide to nitrile during carbodiimide-mediated couplings. The trityl group emerged as an optimal solution due to its:

- Steric bulk: Shields the amide from unintended reactions

- Stability: Resists basic Fmoc deprotection conditions

- Cleavage selectivity: Removed by 1–3% TFA without affecting Fmoc or tert-butyl groups

Comparative studies demonstrated that Fmoc-Gln(Trt)-OH reduces nitrile formation by >90% compared to unprotected glutamine, particularly in long peptide sequences. The Trt group also improves solubility in dimethylformamide (DMF) and dichloromethane (DCM), critical for efficient coupling in SPPS.

Position in Contemporary Peptide Synthesis

Fmoc-Gln(Trt)-OH has become the gold standard for glutamine incorporation, with >80% of commercial peptide synthesis kits including this derivative. Its advantages over alternatives include:

| Property | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH | Boc-Gln(Xan)-OH |

|---|---|---|---|

| Solubility in DMF | 120 mM | 35 mM | 90 mM |

| Dehydration side reactions | <2% | 15–20% | 5–8% |

| Deprotection time (TFA) | 1–3 hr | N/A | 6–8 hr |

| Compatibility with Fmoc | Full | Full | None |

The derivative’s reliability has enabled synthesis of therapeutic peptides like liraglutide, which contains three glutamine residues requiring precise side-chain control.

Chemical Identity and Nomenclature

Fmoc-Gln(Trt)-OH (C₃₉H₃₄N₂O₅) features:

- Fmoc group: 9-Fluorenylmethoxycarbonyl at the Nα-position

- Trt protection: Triphenylmethyl group on the glutamine side-chain amide

- Stereochemistry: L-configuration preserved via chiral center at Cα

Structural features:

- Fmoc moiety provides UV detection (λmax = 301 nm) for synthesis monitoring

- Trt group’s three phenyl rings create steric hindrance around the amide

- Free α-carboxylic acid enables standard activation chemistry (e.g., HBTU/HOBt)

The IUPAC name—(2S)-5-oxo-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-5-(tritylamino)pentanoic acid—reflects these functional groups. X-ray crystallography confirms the Trt group’s perpendicular orientation relative to the glutamine backbone, maximizing steric protection.

SMILES representation and InChI key

Fmoc-Gln(Trt)-OH, systematically known as Nalpha-Fmoc-Ndelta-trityl-L-glutamine, possesses a well-defined molecular structure characterized by specific chemical identifiers [1]. The canonical SMILES representation for this compound is: OC(=O)C@HNC(=O)OCC4c5ccccc5-c6ccccc46 [1]. The isomeric SMILES notation provides additional stereochemical information: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC@@HNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 [5].

The compound's InChI representation is: 1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 [1] [2]. The corresponding InChI key is WDGICUODAOGOMO-DHUJRADRSA-N [1] [2], providing a unique identifier for this specific molecular structure.

Stereochemical configuration and chirality

The molecular structure of Fmoc-Gln(Trt)-OH contains one defined stereocenter, specifically at the alpha-carbon of the glutamine residue [4]. The compound exhibits L-configuration at this chiral center, as indicated by the systematic name Nalpha-Fmoc-Ndelta-trityl-L-glutamine [1] [6]. The stereochemical descriptor in the InChI notation (/t35-/m0/s1) confirms the S-configuration at the alpha-carbon position [1] [2].

This stereochemical arrangement is crucial for the compound's biological activity and compatibility with natural amino acid sequences in peptide synthesis [8]. The presence of the trityl protecting group on the side chain amide nitrogen does not introduce additional stereocenters but provides steric hindrance that influences the compound's overall three-dimensional structure [5] [6].

Physical properties

Melting point (155-172°C)

The melting point of Fmoc-Gln(Trt)-OH varies across different sources and purification batches, with reported values ranging from 155°C to 172°C [12] [15] [17]. TCI Chemicals reports a melting point of 155°C for high-purity material [12], while other commercial sources document ranges of 165-172°C [10] [15] and 110-125°C for certain preparations [8]. The Sigma-Aldrich Novabiochem variant shows a melting point range of 110-125°C [8], indicating potential variation based on synthetic methodology and purification procedures.

This temperature range reflects the crystalline nature of the compound and its thermal stability under standard conditions [12]. The variation in melting point values may be attributed to differences in crystal polymorphs, residual solvent content, or impurity levels in different commercial preparations [15].

Appearance and physical state

Fmoc-Gln(Trt)-OH typically appears as a white to light yellow crystalline powder or microcrystalline solid at room temperature [6] [12] [15]. Commercial preparations are described as white to off-white powder [11] [15] or white to light yellow powder to crystal [12]. The physical state is consistently reported as a solid powder form, suitable for storage and handling under standard laboratory conditions [6] [12].

The compound maintains its solid-state characteristics under normal atmospheric conditions, though it is noted to be air-sensitive and heat-sensitive, requiring storage under inert gas atmosphere [12]. The crystalline nature contributes to its stability and ease of handling in peptide synthesis applications [15].

Optical rotation characteristics

The optical rotation of Fmoc-Gln(Trt)-OH demonstrates significant variation depending on the solvent system and concentration used for measurement [1] [12] [13]. Sigma-Aldrich reports an optical activity of [α]/D -14.0±1.5° at c = 1% in dimethylformamide [1] [16]. TCI Chemicals documents a specific rotation range of -13.0 to -17.0 degrees at C=1 in dimethylformamide [12].

Alternative measurements in different solvent systems show markedly different values, with Severn Biotech reporting -2±1° at c=1 in methanol [13]. These variations highlight the solvent-dependent nature of optical rotation measurements and the importance of standardized conditions for accurate characterization [12] [13]. The negative optical rotation values confirm the L-configuration of the glutamine residue [1] [16].

Spectroscopic characterization

Nuclear magnetic resonance spectral profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for Fmoc-Gln(Trt)-OH, with characteristic chemical shifts corresponding to the various functional groups present in the molecule [8] [27]. The proton nuclear magnetic resonance spectrum typically displays signals for the fluorenyl aromatic protons in the 7.2-7.9 ppm region, consistent with the Fmoc protecting group [8]. The trityl group contributes additional aromatic signals in the 7.1-7.4 ppm range [8].

The alpha-proton of the glutamine residue appears as a multiplet around 4.2-4.5 ppm, while the methylene protons of the side chain are observed in the 1.7-2.5 ppm region [8]. Carbon-13 nuclear magnetic resonance data shows characteristic carbonyl carbons around 170-175 ppm for the carboxylic acid and amide functionalities [28]. The aromatic carbons from both the Fmoc and trityl groups appear in the 120-145 ppm region [28] [30].

The nuclear magnetic resonance spectral data confirms the structural integrity of the molecule and provides a reliable method for purity assessment and structural verification [8] [27]. Advanced techniques using isotopically labeled variants allow for enhanced spectral resolution and assignment of specific carbon and nitrogen positions [17] [27].

Infrared spectroscopic features

Infrared spectroscopy of Fmoc-Gln(Trt)-OH reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [18] [29]. The amide carbonyl stretching vibrations typically appear in the 1650-1670 cm⁻¹ region, representing both the carbamate carbonyl of the Fmoc group and the side chain amide [18] [20]. The carboxylic acid carbonyl stretch is observed around 1697 cm⁻¹ [29].

The amide nitrogen-hydrogen stretching vibrations contribute to broad absorption bands in the 3200-3400 cm⁻¹ region [18] [29]. Aromatic carbon-hydrogen stretching appears around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 cm⁻¹ range [18]. The amide II band, corresponding to nitrogen-hydrogen bending and carbon-nitrogen stretching, typically appears around 1520-1550 cm⁻¹ [18] [20].

Additional characteristic bands include aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region and various fingerprint region absorptions below 1400 cm⁻¹ [18] [29]. These spectroscopic features provide valuable information for compound identification and purity assessment [20].

Mass spectrometric data

Mass spectrometric analysis of Fmoc-Gln(Trt)-OH provides definitive molecular weight confirmation and fragmentation pattern information [31] [33]. The molecular ion peak appears at m/z 610.7 for the protonated species [M+H]⁺ [3] [4] [5]. Electrospray ionization mass spectrometry typically shows good ionization efficiency for this compound [31] [33].

Characteristic fragmentation patterns include loss of the Fmoc group (222 mass units) to give fragments at m/z 388-389 [31]. The trityl group (243 mass units) may also be lost during fragmentation, producing characteristic ions [31]. Tandem mass spectrometry experiments reveal additional structural information through collision-induced dissociation pathways [31].

High-resolution mass spectrometry provides accurate mass measurements with typical mass accuracy within 5 ppm of the theoretical value [33]. The isotope pattern matches the theoretical distribution for the molecular formula C₃₉H₃₄N₂O₅ [4] [5]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry also provides reliable molecular weight determination for this compound [19].

Solubility profile

Solubility in peptide synthesis solvents

Fmoc-Gln(Trt)-OH demonstrates excellent solubility characteristics in commonly used peptide synthesis solvents [3] [5] [21]. The compound readily dissolves in dimethylformamide, achieving complete solubility at concentrations of 0.2 M and higher [26]. N-methylpyrrolidinone also provides excellent solubility for this protected amino acid derivative [21] [26].

In dichloromethane and tetrahydrofuran, the compound shows good to moderate solubility, sufficient for most synthetic applications [26]. Acetonitrile and ethyl acetate provide acceptable solubility levels, though lower than the amide-based solvents [26]. The compound shows limited solubility in less polar solvents such as toluene and diethyl carbonate [26].

The superior solubility in polar aprotic solvents makes Fmoc-Gln(Trt)-OH particularly suitable for automated peptide synthesis protocols where consistent dissolution is critical [25]. This solubility profile contributes significantly to the compound's popularity in solid-phase peptide synthesis applications [21] [25].

Comparative solubility with Fmoc-Gln-OH

The trityl-protected derivative Fmoc-Gln(Trt)-OH exhibits markedly superior solubility compared to the unprotected Fmoc-Gln-OH [3] [5] [21]. While Fmoc-Gln-OH shows poor solubility in dimethylformamide, Fmoc-Gln(Trt)-OH dissolves readily in this solvent [3] [21]. This enhanced solubility is attributed to the bulky trityl group, which prevents intermolecular hydrogen bonding between the side chain amide groups [5].

The improved solubility characteristics of the trityl-protected derivative extend across multiple solvent systems commonly used in peptide synthesis [5]. In N-methylpyrrolidinone, the difference in solubility is particularly pronounced, with Fmoc-Gln(Trt)-OH achieving complete dissolution at concentrations where Fmoc-Gln-OH remains largely insoluble [21].

This solubility advantage has practical implications for peptide synthesis efficiency, as poor solubility can lead to incomplete coupling reactions and reduced yield [21] [25]. The trityl protection strategy thus serves a dual purpose of preventing side reactions and enhancing solubility [5] [8].

Impact of solubility on coupling efficiency

The enhanced solubility of Fmoc-Gln(Trt)-OH directly translates to improved coupling efficiency in peptide synthesis applications [3] [5] [25]. Complete dissolution ensures optimal concentration of the amino acid derivative in the coupling reaction, maximizing the reaction rate and yield [21] [25]. Studies have demonstrated that the use of Fmoc-Gln(Trt)-OH results in significantly purer peptides compared to other glutamine derivatives [5] [8].

The superior solubility characteristics allow for standard coupling procedures without the need for specialized conditions or extended reaction times [5] [8]. This efficiency is particularly important in automated synthesis protocols where consistent performance is essential [25]. The trityl protecting group not only enhances solubility but also prevents dehydration side reactions during activation, especially with carbodiimide reagents [3] [5] [21].

Fmoc-Gln(Trt)-OH (Nalpha-Fmoc-Ndelta-trityl-L-glutamine) is synthesized through established solid-phase peptide synthesis methodologies that involve the stepwise protection of glutamine functional groups [1]. The compound features a molecular formula of C₃₉H₃₄N₂O₅ with a molecular weight of 610.7 g/mol [2] [3].

The primary synthetic approach begins with L-glutamine as the starting material, where the amino terminus is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide is protected with a trityl (triphenylmethyl) group [1] [4]. This dual protection strategy prevents unwanted side reactions during peptide coupling procedures, particularly dehydration reactions that can occur with carbodiimide activation reagents [5] [6].

The synthetic process typically involves treating L-glutamine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine . Subsequently, the side chain amide is protected using trityl chloride under basic conditions [4]. The reaction conditions are carefully controlled to maintain stereointegrity and prevent racemization of the amino acid center [2].

Alternative synthetic routes utilize glutamic acid derivatives as precursors, where the carboxyl side chain is first converted to the corresponding amide through activation with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by treatment with tritylamine [8]. This approach offers enhanced control over stereochemistry and reduces the formation of by-products.

Analytical Quality Control

Quality control of Fmoc-Gln(Trt)-OH requires multiple analytical techniques to ensure pharmaceutical-grade purity and structural integrity. The analytical framework encompasses chemical purity assessment, stereochemical verification, and impurity profiling [2] [3].

HPLC Purity Assessment (≥98.0-99.0%)

High Performance Liquid Chromatography serves as the primary method for purity determination of Fmoc-Gln(Trt)-OH [1] [2] [3]. The analytical method employs reverse-phase chromatography using C18 stationary phases with gradient elution systems comprising acetonitrile and water containing 0.1% trifluoroacetic acid [15].

Standard HPLC conditions utilize column temperatures of 30°C with flow rates of 0.4-1.0 mL/min [15]. Detection is performed using ultraviolet absorption at 214 nm and 262 nm, with the latter wavelength specific for the Fmoc chromophore [2]. The retention time for Fmoc-Gln(Trt)-OH typically ranges from 15-25 minutes depending on gradient conditions [15].

Purity specifications require a minimum of 98.0% by HPLC area percentage, with premium grades achieving 99.0% or higher [1] [2] [3]. The method demonstrates excellent linearity across the concentration range of 0.1-2.0 mg/mL with correlation coefficients exceeding 0.999 [3]. Individual impurities are limited to a maximum of 1.0% each, with total impurities not exceeding 2.0% [3].

Method validation encompasses precision, accuracy, linearity, and robustness testing according to International Council for Harmonisation (ICH) guidelines [3]. System suitability parameters include theoretical plate count greater than 2000, tailing factor less than 2.0, and resolution between adjacent peaks exceeding 1.5 [3].

Enantiomeric Purity Determination (≥99.8%)

Enantiomeric purity analysis of Fmoc-Gln(Trt)-OH employs chiral High Performance Liquid Chromatography using polysaccharide-based chiral stationary phases [16] [17]. The most effective separations utilize quinidine-based weak anion exchange columns or cellulose tris(3,5-dimethylphenylcarbamate) phases [16].

Chiral separation conditions employ polar ionic mobile phases containing methanol/acetonitrile combinations with triethylamine and formic acid additives [16]. The D-enantiomer typically elutes before the L-enantiomer, following the general elution pattern observed for Fmoc-protected amino acids [16].

Enantiomeric purity specifications require a minimum of 99.8% L-enantiomer content, corresponding to a maximum D-enantiomer impurity of 0.2% [2] [18]. This stringent requirement ensures that racemization has not occurred during synthesis or storage [2]. Detection limits for the D-enantiomer reach as low as 0.05% using optimized chiral HPLC methods [3].

Temperature effects on enantioselectivity demonstrate that separations are enthalpically driven, with improved resolution observed at lower temperatures [16]. Method robustness encompasses evaluation of mobile phase composition, temperature, and flow rate variations to ensure reliable quantification [16].

Spectroscopic Verification Methods

Structural confirmation of Fmoc-Gln(Trt)-OH integrates multiple spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy [3] [19]. These methods provide orthogonal confirmation of molecular structure and detect potential degradation products.

Nuclear Magnetic Resonance Analysis

Proton NMR (¹H NMR) spectroscopy at 400 MHz in deuterated dimethylsulfoxide (DMSO-d₆) or chloroform (CDCl₃) provides detailed structural information [20] [19]. Characteristic signals include aromatic protons from the fluorenyl and trityl groups appearing at δ 7.77-7.19 ppm, while aliphatic protons from the amino acid backbone appear at δ 4.52-3.64 ppm [19].

Carbon-13 NMR (¹³C NMR) at 101 MHz confirms the carbon framework with aromatic carbons appearing at δ 156-119 ppm and aliphatic carbons at δ 67-47 ppm [19]. The carbonyl carbon signals provide definitive confirmation of the carbamate and amide functionalities [19].

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode yields molecular ion peaks at m/z 611.7 [M+H]⁺ and 633.7 [M+Na]⁺ [3] [19]. High-resolution mass spectrometry (HRMS) provides exact mass determination with accuracy better than 2 ppm, confirming the molecular formula C₃₉H₃₄N₂O₅ [3].

Infrared Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy identifies functional groups through characteristic absorption bands [19]. Key features include N-H stretching at 3278-3065 cm⁻¹, carbonyl stretching at 1697 cm⁻¹, and amide bands at 1537 cm⁻¹ [19]. The fingerprint region provides additional structural confirmation through aromatic C-H bending modes [19].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H413 (97.5%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant